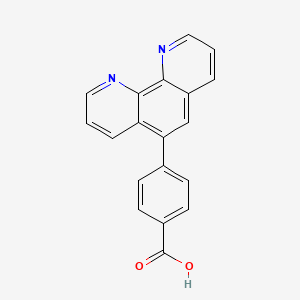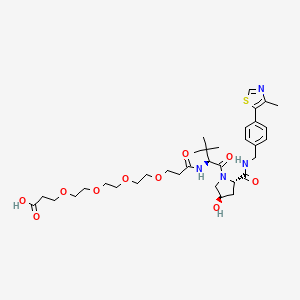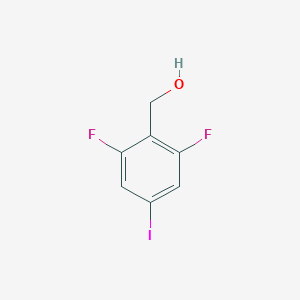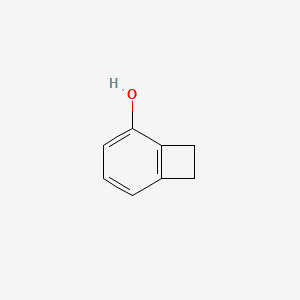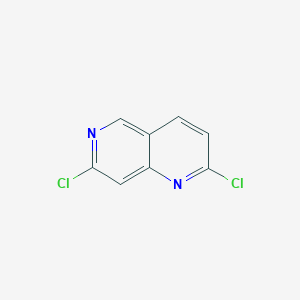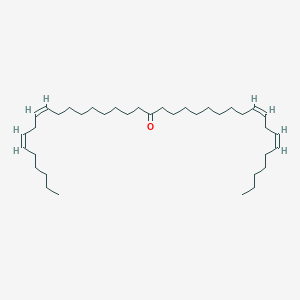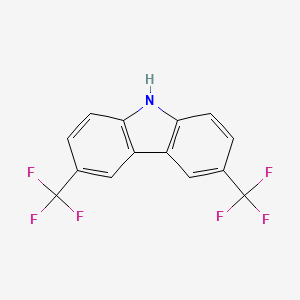
tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate
Vue d'ensemble
Description
Tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Structural Analysis and Molecular Packing
- The compound tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate has been studied for its molecular structure and crystal packing characteristics. For instance, a related compound, (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, was synthesized and its morpholine ring was observed in a chair conformation, contributing to the understanding of molecular interactions in such compounds (Wang, Xia, Liu, & Shen, 2011).
2. Use in X-Ray Studies
- X-ray studies of similar compounds have provided insights into their molecular structures. For example, tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was analyzed to determine its structural features, such as orientation of side chains and hydrogen bonding patterns, which are critical for understanding the behavior of these molecules in different environments (Didierjean et al., 2004).
3. Chemical Synthesis and Modifications
- This chemical has been utilized in various synthetic processes. For instance, it has been used in the synthesis of Schiff base compounds, where its reaction with different aromatic aldehydes was explored (Çolak, Karayel, Buldurun, & Turan, 2021). Such studies contribute to the development of new synthetic pathways for related compounds.
4. Activation of Carboxylic Acids
- Research has also explored its role in the activation of carboxylic acids. For example, a study described the use of tert-butyl pyrocarbonates, including di-tert-butyl pyrocarbonate, for activating carboxylic acids to form esters and anhydrides, highlighting its utility in organic synthesis (Pozdnev, 2009).
5. Use in NMR Studies
- The tert-butyl group in such compounds has been employed as an NMR tag for studying high-molecular-weight systems and for measuring ligand binding affinities, which is significant for understanding molecular interactions in larger biological systems (Chen et al., 2015).
Propriétés
IUPAC Name |
tert-butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8-6-13(7-9(5-12)15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCWPEONLURCHH-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@H](O1)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




